molecular formula C14H22ClN3O2 B1518733 2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride CAS No. 1170174-36-3

2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride

Cat. No.: B1518733
CAS No.: 1170174-36-3
M. Wt: 299.79 g/mol
InChI Key: PEPXYEXMUSOEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(ethylamino)-N-(4-morpholin-4-ylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2.ClH/c1-2-15-11-14(18)16-12-3-5-13(6-4-12)17-7-9-19-10-8-17;/h3-6,15H,2,7-11H2,1H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPXYEXMUSOEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=CC=C(C=C1)N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride is a synthetic compound with potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research. Its unique structural features, including an ethylamino group and a morpholino moiety, contribute to its interactions with various biological targets. This article summarizes the biological activities of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₂ClN₃O₂. The compound's structure is characterized by the following features:

  • Ethylamino Group : Enhances solubility and potential interactions with biological systems.
  • Morpholino Ring : Known for its ability to modulate biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its effectiveness against various pathogens has been documented in several studies.

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansEffective antifungal action

The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticonvulsant Activity

The anticonvulsant potential of this compound has been evaluated in animal models. Studies show that it can provide protection against seizures induced by chemical agents.

Test Model Dose (mg/kg) Protection Rate Reference
MES (Maximal Electroshock)10070% protection at 0.5 h
PTZ (Pentylenetetrazol)30060% protection at 4 h

The results suggest that the compound may act on central nervous system targets, although further research is necessary to elucidate its precise mechanism.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives, including this compound, demonstrated that modifications to the morpholino group significantly influenced activity levels. The study found that compounds with electron-donating groups exhibited enhanced antimicrobial effects compared to those lacking such substitutions.

Evaluation of Anticonvulsant Properties

In another study focusing on anticonvulsant properties, a series of related compounds were synthesized and tested for their ability to prevent seizures. The results indicated that the presence of the morpholino moiety was crucial for achieving effective anticonvulsant activity, with some derivatives showing comparable efficacy to established antiepileptic drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares key functional groups (acetamide, morpholine, aromatic rings) with several analogs. Structural variations influence physicochemical properties and bioactivity:

Compound Name CAS Number Key Structural Features Molecular Weight Reference
This compound 1170174-36-3 Ethylamino-acetamide, para-morpholinyl phenyl 299.80
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 338749-93-2 Morpholinoacetamide, thiazol ring, 2-chlorophenyl Not reported
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Not provided Oxomorpholine ring with acetyl and dimethyl groups, isopropylphenyl 347 (M+H)
N-[4-(2-Morpholin-4-ylpropanoyl)phenyl]acetamide hydrochloride 97111-09-6 Morpholinyl-propanoyl group, acetamide Not reported
Tirbanibulin (N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide) 305-4-B2 Benzyl group, pyridine ring, morpholine-ethoxy chain 455.54

Key Observations :

  • Morpholine Modifications : The target compound’s morpholine ring is unsubstituted, whereas analogs feature oxo-, acetyl-, or ethoxy-linked morpholine groups (e.g., Tirbanibulin ).
  • Backbone Diversity: The ethylamino group in the target compound is replaced by sulfonamide ( ), thiazol ( ), or pyridine ( ) moieties in analogs.
  • Aromatic Substitution : The para-morpholinyl phenyl group is conserved in some analogs (e.g., ), while others incorporate chlorophenyl ( ) or isopropylphenyl ( ) substituents.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability :
  • The ethylamino group in the target compound may enhance water solubility compared to hydrophobic analogs like the thiazol-containing derivative ( ).
  • Tirbanibulin’s morpholine-ethoxy chain improves membrane permeability, a feature relevant to its topical use .

Preparation Methods

Synthesis of the Phenylacetamide Intermediate

The starting material, N-[4-(morpholin-4-yl)phenyl]acetamide, can be prepared by acylation of 4-(morpholin-4-yl)aniline with chloroacetyl chloride or an equivalent acylating agent under controlled temperature conditions (0 °C to room temperature) in an organic solvent such as dichloromethane (DCM) with aqueous sodium hydroxide as a base. The reaction involves:

  • Dissolving 4-(morpholin-4-yl)aniline in DCM.
  • Adding 2-chloroacetyl chloride dropwise under ice cooling.
  • Stirring the mixture for 2–3 hours.
  • Extracting and purifying the intermediate by washing with aqueous solutions and drying.

This method is analogous to the preparation of related phenylacetamide intermediates reported in the literature for similar compounds.

Alkylation with Ethylamine

The key step involves the nucleophilic substitution of the chloro group in the intermediate by ethylamine to introduce the 2-(ethylamino) moiety. This reaction is typically carried out in a biphasic system or a suitable organic solvent such as dry acetone or ethanol, with potassium carbonate as a base and catalytic potassium iodide to enhance the reaction rate. The reaction conditions are:

  • Equimolar amounts of the phenylacetamide intermediate and ethylamine.
  • Potassium carbonate (approximately 3 equivalents).
  • Potassium iodide as catalyst (catalytic amount).
  • Temperature maintained at around 60 °C.
  • Reaction time of about 24 hours with monitoring by HPLC.

After completion, the reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated to yield the crude product.

Formation of Hydrochloride Salt

The crude 2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide is dissolved in anhydrous ethanol or another suitable solvent. Dry hydrogen chloride gas is passed through the solution to form the hydrochloride salt. The salt is then crystallized by cooling or by addition of a non-solvent to obtain pure 2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride.

Detailed Reaction Scheme (Summary)

Step Reactants/Intermediates Reagents/Conditions Product/Outcome
1 4-(morpholin-4-yl)aniline + chloroacetyl chloride DCM, NaOH (aqueous), 0 °C to RT, 2–3 h N-[4-(morpholin-4-yl)phenyl]-2-chloroacetamide intermediate
2 Intermediate + ethylamine Dry acetone, K2CO3, KI catalyst, 60 °C, 24 h 2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide (crude)
3 Crude product + HCl gas Anhydrous ethanol, RT, crystallization This compound (pure)

Analytical and Purification Data

  • Purity Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, with typical retention times depending on the specific system used.
  • Characterization: The final compound and intermediates are characterized by:
    • Proton nuclear magnetic resonance (^1H NMR)
    • Carbon-13 nuclear magnetic resonance (^13C NMR)
    • Mass spectrometry (MS)
    • Elemental analysis (C, H, N)
  • Physical Form: The hydrochloride salt typically crystallizes as white powdery crystals with defined melting points, enhancing stability and ease of handling.

Research Findings and Optimization Notes

  • The use of phase transfer catalysts and potassium iodide significantly improves alkylation yields and reaction rates.
  • Reaction temperature control is critical to avoid side reactions and decomposition.
  • The choice of solvent (dry acetone or ethanol) affects solubility and crystallization behavior.
  • Salt formation with dry HCl gas is preferred for obtaining a stable crystalline form suitable for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride?

  • Methodology : The synthesis typically involves multi-step reactions, starting with coupling morpholine derivatives to a chlorophenyl group via nucleophilic substitution. For example, alkylation of morpholine with a chloroethyl intermediate under anhydrous conditions (e.g., DMF as solvent, 60–80°C) followed by acetylation with ethylamino acetamide precursors. Key steps include refluxing in ethanol or dichloromethane and using catalysts like Na₂CO₃ to facilitate substitutions .
  • Characterization : Post-synthesis purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) and characterization using NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure .

Q. How is the purity and stability of this compound assessed in experimental settings?

  • Methodology : Purity is validated using HPLC with UV detection (λ = 254 nm) and a C18 reverse-phase column. Stability studies involve accelerated degradation tests under varying pH (1–13), temperatures (25–60°C), and light exposure, analyzed via LC-MS to identify degradation products .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s selectivity for specific biological targets?

  • Methodology : Structure-activity relationship (SAR) studies guided by computational docking (e.g., AutoDock Vina) to predict binding affinities for targets like dihydrofolate reductase (DHFR). Modifications to the ethylamino or morpholinyl groups (e.g., fluorination, alkyl chain elongation) are synthesized and tested for improved potency .
  • Example : Replacing the ethyl group with a trifluoromethyl moiety increased DHFR inhibition by 40% in analogous compounds .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Standardized Assay Conditions : Ensure consistent buffer pH, temperature, and co-factor concentrations across labs.
  • Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by assay interference (e.g., compound aggregation) .

Q. How is the compound’s mechanism of action elucidated at the molecular level?

  • Methodology :

  • Crystallography : Co-crystallization with target proteins (e.g., DHFR) to resolve binding modes.
  • Cellular Pathway Analysis : RNA-seq or proteomics to identify downstream effects (e.g., apoptosis markers like caspase-3 activation) .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation.
  • Metabolic Stability : Liver microsome assays to identify metabolic hotspots; introduce deuterium at labile positions to prolong half-life .

Key Considerations for Researchers

  • Avoid Commercial Sources : Prioritize in-house synthesis or academic collaborations to ensure compound integrity, as commercial batches (e.g., BenchChem) may lack reproducibility .
  • Data Reproducibility : Document reaction conditions (e.g., solvent grade, stirring rate) meticulously to mitigate batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.